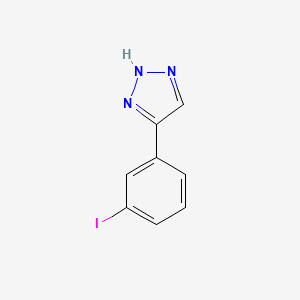
5-(3-iodophenyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-iodophenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the iodine atom on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-iodophenyl)-1H-1,2,3-triazole typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,4-disubstituted 1,2,3-triazoles.
-
Starting Materials
- 3-iodophenyl azide
- Terminal alkyne
-
Reaction Conditions
- Copper(I) catalyst (e.g., CuSO4 and sodium ascorbate)
- Solvent: Typically a mixture of water and an organic solvent like tert-butanol
- Temperature: Room temperature to 60°C
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-iodophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and Sonogashira coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
-
Substitution Reactions
- Reagents: Nucleophiles like amines or thiols
- Conditions: Mild base (e.g., NaOH) in an appropriate solvent
-
Coupling Reactions
- Reagents: Boronic acids (for Suzuki-Miyaura) or terminal alkynes (for Sonogashira)
- Conditions: Palladium catalyst, base (e.g., K2CO3), and solvent (e.g., DMF or toluene)
Major Products
The major products of these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Applications De Recherche Scientifique
5-(3-iodophenyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal chemical reporter.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-(3-iodophenyl)-1H-1,2,3-triazole varies depending on its application. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function. The triazole ring can also coordinate with metal ions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-phenyl-1H-1,2,3-triazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-(4-bromophenyl)-1H-1,2,3-triazole: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-(3-chlorophenyl)-1H-1,2,3-triazole: Contains a chlorine atom, which also affects its chemical properties and reactivity.
Uniqueness
The presence of the iodine atom in 5-(3-iodophenyl)-1H-1,2,3-triazole makes it particularly useful for specific types of chemical reactions, such as coupling reactions, where the iodine atom can be easily substituted. This unique feature distinguishes it from other similar compounds and broadens its range of applications.
Propriétés
Formule moléculaire |
C8H6IN3 |
|---|---|
Poids moléculaire |
271.06 g/mol |
Nom IUPAC |
4-(3-iodophenyl)-2H-triazole |
InChI |
InChI=1S/C8H6IN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12) |
Clé InChI |
RFRYMKOJJBASCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)C2=NNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


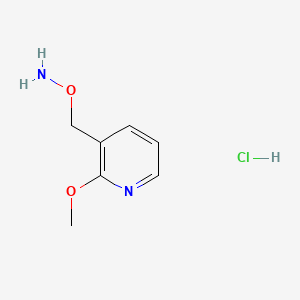


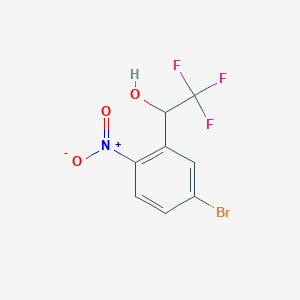
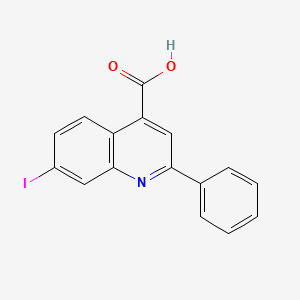
![8-(4-Chlorophenyl)-3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13702356.png)
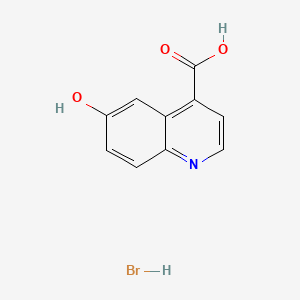
![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)
![5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13702397.png)


![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)


